2-Benzyl-4-chloro-6-methoxypyrimidine
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Overview
Description
2-Benzyl-4-chloro-6-methoxypyrimidine is a heterocyclic aromatic compound belonging to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-chloro-6-methoxypyrimidine typically involves the selective substitution of functional groups on the pyrimidine ringThe reaction conditions often involve the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-chloro-6-methoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and organic solvents such as DMF are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of Pd/C catalyst are used.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Benzyl-4-chloro-6-methoxypyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-4-chloro-6-methoxypyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-4-chloro-6-methylpyrimidine
- 2-Benzyl-4-chloro-6-ethoxypyrimidine
- 2-Benzyl-4-chloro-6-hydroxypyrimidine
Uniqueness
2-Benzyl-4-chloro-6-methoxypyrimidine is unique due to the presence of the methoxy group at the 6-position, which imparts specific electronic and steric properties. This makes it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C12H11ClN2O |
---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
2-benzyl-4-chloro-6-methoxypyrimidine |
InChI |
InChI=1S/C12H11ClN2O/c1-16-12-8-10(13)14-11(15-12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI Key |
AOSRSIYSJAOXNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)CC2=CC=CC=C2)Cl |
Origin of Product |
United States |
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